

Phenyl 5-bromofuran-2-carboxylate molecular structure and formula

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Compound of Interest

Phenyl 5-bromofuran-2carboxylate

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Phenyl 5-bromofuran-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Phenyl 5-bromofuran-2-carboxylate**, detailing its molecular structure, chemical formula, and key physicochemical properties. While direct experimental data for this specific phenyl ester is limited in publicly available literature, this document extrapolates information from closely related analogs and foundational chemical principles to offer a robust profile for research and development purposes.

Molecular Structure and Formula

Phenyl 5-bromofuran-2-carboxylate is an aromatic ester. Its structure consists of a furan ring substituted with a bromine atom at the 5-position and a carboxylate group at the 2-position. The carboxylate group is esterified with a phenyl group.

The molecular formula is C11H7BrO3.

The structure is composed of two key moieties:



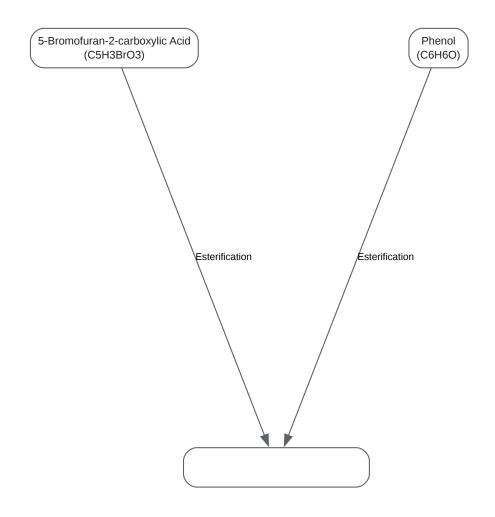




- 5-bromofuran-2-carboxylic acid: A heterocyclic compound forming the backbone of the molecule.
- Phenol: An aromatic alcohol that esterifies the carboxylic acid.

Below is a diagram illustrating the logical relationship for the identification of **Phenyl 5-bromofuran-2-carboxylate** from its constituent parts.





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Caption: Logical relationship for the formation of **Phenyl 5-bromofuran-2-carboxylate**.

Physicochemical Data



Quantitative data for **Phenyl 5-bromofuran-2-carboxylate** is not readily available. However, data for the closely related Methyl 5-bromofuran-2-carboxylate (CAS: 2527-99-3) is provided below for comparative purposes. It is anticipated that the phenyl ester will have a higher molecular weight, boiling point, and melting point due to the larger phenyl group.

| Property | Methyl 5-bromofuran-2- carboxylate | Phenyl 5-bromofuran-2- carboxylate (Predicted) |
|-------------------|---|---|
| Molecular Formula | C ₆ H ₅ BrO ₃ [1][2] | C11H7BrO3 |
| Molecular Weight | 205.01 g/mol [1][2] | 267.08 g/mol |
| Appearance | White to slightly yellow crystalline powder[1] | Crystalline solid |
| Melting Point | 63-68 °C[1] | Higher than methyl ester |
| Boiling Point | 226.3 °C at 760 mmHg[1] | Higher than methyl ester |
| Solubility | Slightly soluble in water[1] | Likely insoluble in water; soluble in organic solvents |

Experimental Protocols

While a specific protocol for the synthesis of **Phenyl 5-bromofuran-2-carboxylate** is not detailed in the surveyed literature, a general two-step synthesis can be proposed based on established chemical reactions.

Step 1: Synthesis of 5-Bromofuran-2-carboxylic Acid

This procedure is adapted from a known method for the bromination of furan-2-carboxylic acid.

- Materials: Furan-2-carboxylic acid, Bromine, Carbon tetrachloride.
- Procedure:
 - Dissolve furan-2-carboxylic acid in carbon tetrachloride.
 - Slowly add bromine to the solution.



- o Stir the reaction mixture at 45-50 °C for 24 hours.
- Remove the solvent under reduced pressure to yield a solid.
- Recrystallize the crude product from boiling water to obtain pure 5-bromofuran-2carboxylic acid.

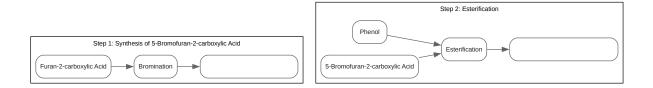
Step 2: Esterification to **Phenyl 5-bromofuran-2-carboxylate** (General Procedure)

This is a general protocol for Fischer-Speier esterification.

- Materials: 5-Bromofuran-2-carboxylic acid, Phenol, a strong acid catalyst (e.g., concentrated Sulfuric Acid), and a suitable solvent (e.g., Toluene).
- Procedure:
 - In a round-bottom flask equipped with a Dean-Stark apparatus, combine 5-bromofuran-2carboxylic acid, a molar excess of phenol, and a catalytic amount of concentrated sulfuric acid in toluene.
 - Heat the mixture to reflux. Water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture to room temperature.
 - Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
 - Purify the crude product by column chromatography or recrystallization to yield Phenyl 5bromofuran-2-carboxylate.

Below is a workflow diagram illustrating the proposed synthesis.





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Caption: Proposed synthetic workflow for **Phenyl 5-bromofuran-2-carboxylate**.

Spectroscopic Analysis (Predicted)

No specific spectral data for **Phenyl 5-bromofuran-2-carboxylate** was found. However, the expected features in ¹H NMR, ¹³C NMR, and Mass Spectrometry can be predicted based on its structure.

- ¹H NMR: Signals corresponding to the protons on the furan ring and the phenyl group would be expected. The furan protons would likely appear as doublets, and the phenyl protons would show characteristic aromatic region signals.
- ¹³C NMR: Carbon signals for the furan ring, the phenyl ring, and the carbonyl carbon of the ester would be present.
- Mass Spectrometry: The molecular ion peak would be expected at m/z corresponding to the
 molecular weight of the compound, showing the characteristic isotopic pattern for a molecule
 containing one bromine atom.

For professionals in drug development, the furan scaffold is a known pharmacophore present in various bioactive molecules. The introduction of a phenyl group via an ester linkage could modulate properties such as lipophilicity and metabolic stability, making this compound an interesting candidate for further investigation.



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